molecular formula C24H26N4O3 B6056463 N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide

Cat. No.: B6056463
M. Wt: 418.5 g/mol
InChI Key: HJPKZEVFFLHINQ-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with dimethyl groups, a pyrazole ring, and a benzamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide involves multiple steps, typically starting with the preparation of the morpholine derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . The process may involve heating under reflux and subsequent purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a potential drug candidate.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide stands out due to its specific combination of functional groups and rings, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholine-4-carbonyl)-2-phenylpyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-9-11-19(12-10-16)23(29)26-22-21(13-25-28(22)20-7-5-4-6-8-20)24(30)27-14-17(2)31-18(3)15-27/h4-13,17-18H,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKZEVFFLHINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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